(2,2,2-Trichloroethoxy)silane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloroethoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3OSi/c3-2(4,5)1-6-7/h1H2,7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHGYDYERSLNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)O[SiH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,2,2 Trichloroethoxy Silane and Structurally Analogous Compounds
Direct Synthesis Strategies for (2,2,2-Trichloroethoxy)silane Precursors
Direct synthesis strategies provide efficient pathways to key precursors of this compound. These methods are designed to construct the core molecular framework in a minimal number of steps, often relying on the generation of highly reactive intermediates or the use of powerful catalytic systems to achieve the desired transformations.
In Situ Generation Techniques for Trichloromethylsilanes as Synthetic Intermediates
A significant challenge in the synthesis of trichloromethyl-substituted compounds is the handling of volatile and reactive intermediates like trimethyl(trichloromethyl)silane (B1229197). To circumvent this, scalable one-pot procedures have been developed that employ the in situ generation and subsequent reaction of this intermediate. This technique avoids the need to isolate the difficult-to-handle trichloromethylsilane.
In a typical procedure, trimethyl(trichloromethyl)silane is generated by treating chloroform (B151607) and chlorotrimethylsilane (B32843) with a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (B95107) (THF) at low temperatures (below -60 °C). The freshly formed trimethyl(trichloromethyl)silane then reacts directly in the same pot with various aldehydes and ketones. A catalyst, such as tetra-n-butylammonium acetate, is often used to accelerate the reaction, leading to the formation of TMS-protected-2,2,2-trichloromethylcarbinols. This method has proven effective for a range of substrates, demonstrating high diastereoselectivity and good yields.
| Substrate | Product | Yield | Diastereoselectivity |
|---|---|---|---|
| 4-Piperidinones | TMS-protected 2,2,2-trichloromethyl-4-piperidinols | Good | Up to 9:1 |
| Various Aldehydes | TMS-protected 2,2,2-trichloromethylcarbinols | Moderate to Excellent | Not specified |
| Various Ketones | TMS-protected 2,2,2-trichloromethylcarbinols | Moderate to Excellent | Not specified |
Palladium-Catalyzed Cross-Coupling Approaches for Functionalized Diazoacetates
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The general mechanism involves a catalytic cycle with a palladium(0) species. nih.govyoutube.com This cycle typically includes oxidative addition of an electrophile to the palladium(0) catalyst, followed by transmetalation with an organometallic nucleophile, and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.gov
While direct palladium-catalyzed cross-coupling of functionalized diazoacetates with silanes is a specialized area, the principles can be inferred from related transformations. For instance, the cross-coupling of organosilanolates with aryl halides has been extensively developed. nih.govnih.gov In these reactions, alkali metal silanolates, which can be pre-formed or generated in situ, offer enhanced reactivity compared to neutral silanols activated by bases. nih.govnih.gov This approach has been successfully applied to a variety of heterocyclic silanols and aromatic halides. nih.gov Although the specific application to diazoacetates is not detailed, the versatility of palladium catalysis suggests potential for such transformations, likely involving the diazoacetate as a carbene precursor or a related nucleophilic species after transformation.
Multistep Synthetic Routes to Access Complex this compound Architectures
The construction of complex molecules containing the this compound moiety often necessitates multistep synthetic sequences. These routes are designed to build the molecular architecture progressively, introducing functionality in a controlled manner. A common strategy in multistep synthesis involves the use of protecting groups, the desired transformation of unprotected parts of the molecule, and subsequent deprotection steps. nih.gov
For example, the synthesis of a complex alkoxysilane might begin with a core molecule that is elaborated through a series of reactions. This could involve creating carbon-carbon bonds to build a scaffold, followed by the introduction of the silane (B1218182) group at a later stage. One established method for forming Si-C bonds is the hydrosilylation of olefins or alkynes. mdpi.com Alternatively, a functional group, such as an amine, can be introduced and then used as a handle for further modifications, for instance, through an aza-Michael reaction with acrylates to introduce additional complexity before or after the silane moiety is in place. nih.gov The development of hyperbranched polymers often relies on such multistep approaches, using reactions like the Piers-Rubinsztajn reaction or hydrosilylation to build up generations of a dendritic structure. nih.gov
Catalytic Systems for the Preparation of this compound Derivatives
A variety of catalytic systems are employed to synthesize derivatives of this compound, enabling the formation of diverse Si-C, Si-O, and Si-N bonds. These catalysts offer high efficiency and selectivity, which are crucial for preparing well-defined organosilicon compounds.
Transition-Metal-Catalyzed Hydrosilylation: This is a highly atom-economical method for forming Si-C bonds by adding a Si-H bond across an unsaturated C-C or C-O bond. mdpi.comrsc.org Platinum-based catalysts, such as Speier's and Karstedt's catalysts, are widely used industrially. mdpi.comnii.ac.jp Rhodium complexes are also highly effective, particularly for the asymmetric hydrosilylation of carbonyl compounds, which can produce Si-stereogenic alkoxysilanes. rsc.org Dirhodium(II)/XantPhos systems have been developed for the regio- and stereoselective hydrosilylation of alkynes. rsc.org
Manganese-Based Catalysis: As a more sustainable and earth-abundant alternative to precious metals, manganese catalysts have emerged for various transformations. nju.edu.cn Manganese complexes can catalyze the selective oxidation of hydrosilanes to silanols using H₂O₂ under neutral conditions. nih.govcore.ac.ukliverpool.ac.uk They are also effective for the dehydrocoupling of silanes with ammonia (B1221849) to form oligosilazanes (Si-N bonds) and for the ligand-controlled, selective silylation of alkenes to produce either alkylsilanes or vinylsilanes. nju.edu.cnrsc.org
Palladium-Catalyzed Cross-Coupling: As mentioned, palladium catalysts are pivotal for constructing C-C and C-heteroatom bonds. rsc.org In the context of organosilanes, they are used to couple organosilanolates with aryl and heteroaryl halides, providing a powerful tool for creating complex aryl- and heteroarylsilanes. nih.govnih.gov
| Catalyst Type | Reaction | Bond Formed | Substrates |
|---|---|---|---|
| Platinum (e.g., Karstedt's) | Hydrosilylation | Si-C | Olefins, Alkynes + Hydrosilanes mdpi.comnii.ac.jp |
| Rhodium | Asymmetric Hydrosilylation | Si-C, Si-O | Aldehydes, Ketones + Dihydrosilanes rsc.org |
| Manganese | Oxidation | Si-O | Hydrosilanes + H₂O₂ nih.govcore.ac.uk |
| Manganese | Dehydrocoupling | Si-N | Silanes + Ammonia rsc.org |
| Manganese | Dehydrosilylation/Hydrosilylation | Si-C | Alkenes + Silanes nju.edu.cn |
| Palladium | Cross-Coupling | Si-C (Aryl) | Organosilanolates + Aryl Halides nih.govnih.gov |
Mechanistic Elucidation of 2,2,2 Trichloroethoxy Silane Reactivity and Transformation Pathways
Hydrolysis and Condensation Kinetics and Mechanisms of Organosilanes with Perhalogenated Alkoxy Groups
The conversion of organosilanes into siloxane networks is a two-step process involving hydrolysis of the alkoxy groups to form silanols (Si-OH), followed by the condensation of these silanols to form siloxane (Si-O-Si) bonds. nih.govgelest.comdakenchem.com The kinetics and mechanisms of these reactions are highly dependent on the nature of the substituents on the silicon atom and the reaction conditions. nih.gov For organosilanes bearing perhalogenated alkoxy groups, such as (2,2,2-trichloroethoxy)silane, the strong electron-withdrawing nature of the halogenated substituent plays a crucial role.
The general reactions can be summarized as follows:
Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH nih.gov
Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O nih.gov
Alcohol Condensation: ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + ROH nih.gov
The environment in which the hydrolysis and condensation of this compound occur has a profound impact on the rate of silanol (B1196071) formation and the subsequent development of the siloxane network. Key environmental factors include pH, the presence of catalysts, and the solvent system. gelest.comrussoindustrial.ru
The hydrolysis of organosilanes can be catalyzed by either acids or bases. russoindustrial.ru
Acid-Catalyzed Hydrolysis: This mechanism typically involves the protonation of the alkoxy group, making it a better leaving group, followed by a nucleophilic attack by water on the silicon atom. russoindustrial.ruunm.edu The presence of electron-withdrawing groups, such as the trichloroethoxy group, is expected to increase the rate of hydrolysis under acidic conditions by making the silicon center more electrophilic.
Base-Catalyzed Hydrolysis: In basic media, the reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, forming a pentacoordinate intermediate. russoindustrial.ruunm.edu Electron-withdrawing substituents on the silicon atom also accelerate this process. russoindustrial.ru
Under acidic conditions, the resulting silanols can be quite stable, which slows down the rate of self-condensation reactions. plu.mxresearchgate.net Conversely, basic conditions tend to catalyze both hydrolysis and condensation reactions. plu.mx The choice of catalyst and pH, therefore, allows for the control of the relative rates of silanol formation and siloxane bond formation, which in turn dictates the structure of the resulting polysiloxane network. For instance, acid-catalyzed hydrolysis with low water-to-silane ratios tends to produce more linear, weakly branched polymer networks, while base-catalyzed conditions with higher water ratios lead to more highly branched, colloidal-like particles. unm.edu
The following table summarizes the general influence of the reaction environment on the hydrolysis and condensation of alkoxysilanes, which is applicable to this compound.
| Reaction Parameter | Influence on Hydrolysis Rate | Influence on Condensation Rate | Resulting Network Structure |
|---|---|---|---|
| Acidic pH (e.g., HCl) | Increases | Decreases (relative to hydrolysis) | Linear or weakly branched polymers |
| Basic pH (e.g., NH₃) | Increases | Increases | Highly branched, cross-linked networks (colloidal particles) |
| Neutral pH | Slow | Slow | Slow polymerization |
| High Water/Silane (B1218182) Ratio | Increases (up to a limit) | Favors water condensation | More complete hydrolysis before condensation |
| Low Water/Silane Ratio | Decreases | Favors alcohol condensation | Incomplete hydrolysis, more organic content |
Interfacial Reaction Mechanisms between this compound and Diverse Substrates
The ability of organosilanes to act as coupling agents stems from their dual functionality: a hydrolyzable alkoxy group that can react with inorganic surfaces and an organic functional group that can interact with organic polymers. tcichemicals.comshinetsusilicone-global.com this compound, upon hydrolysis to its corresponding silanol, can form strong, covalent bonds with a variety of substrates.
The primary mechanism for the interaction of this compound with silica (B1680970) and other inorganic surfaces rich in hydroxyl groups involves a series of steps. gelest.com First, the trichloroethoxy groups hydrolyze to form silanol groups (Si-OH). gelest.comnih.gov These silanols can then form hydrogen bonds with the hydroxyl groups present on the inorganic surface (e.g., Si-OH on a silica surface). gelest.com Finally, upon drying or curing, a condensation reaction occurs, leading to the formation of covalent siloxane bonds (Si-O-Si) between the silane and the surface, with the elimination of water. gelest.comdtic.mil
The process can be outlined as follows:
Hydrolysis: R-Si(OCH₂CCl₃)₃ + 3H₂O → R-Si(OH)₃ + 3HOCH₂CCl₃
Hydrogen Bonding: R-Si(OH)₃ + HO-Substrate → Hydrogen-bonded complex
Condensation: R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O
The hydrolyzed silanols can also undergo self-condensation to form a polysiloxane network on the surface. semi.ac.cn The nature of this film, whether a monolayer or a thicker, cross-linked network, depends on the reaction conditions, particularly the amount of water present and the concentration of the silane solution. gelest.comsemi.ac.cn The presence of a catalyst, such as an amine, can enhance the rate of silanization on silica surfaces. dtic.milnih.gov
Silane coupling agents are instrumental in enhancing the adhesion between inorganic fillers and organic polymer matrices. tcichemicals.comresearchgate.net The general structure of a silane coupling agent is Y-R-Si-X₃, where 'Y' is an organofunctional group that is compatible with the polymer matrix, and 'X' is a hydrolyzable group. tcichemicals.com In the case of this compound, the organic substituent attached to the silicon atom would determine its compatibility and reactivity with specific organic polymers or bio-organic materials.
The coupling mechanism involves the silane acting as an intermediary. tcichemicals.comnih.gov The trichloroethoxy groups hydrolyze and bond to the inorganic surface as described previously, while the organofunctional group on the silane interacts with the polymer matrix. nih.gov This interaction can be through covalent bonding, if the organofunctional group is reactive with the polymer, or through physical interactions like chain entanglement and van der Waals forces. nih.gov This creates a durable bridge at the interface, improving the mechanical properties and performance of the composite material. tcichemicals.comshinetsusilicone-global.com
The effectiveness of the coupling is dependent on the chemical nature of the polymer and the functional group on the silane. For example, amino-functional silanes are effective with epoxy resins, while methacryloxy-functional silanes are used with vinylic matrices. sci-hub.seresearchgate.net
Exploration of this compound Participation in Novel Bond-Forming Reactions
While the primary reactivity of this compound involves its silane moiety, the 2,2,2-trichloroethoxy group itself is structurally related to compounds that have been shown to be valuable in other areas of organic synthesis, particularly in C-H functionalization reactions.
Recent research has demonstrated the utility of diazo compounds containing a 2,2,2-trichloroethyl (TCE) ester group in dirhodium-catalyzed C-H functionalization reactions. acs.orgnih.gov These reactions involve the formation of a rhodium carbene intermediate from the diazoacetate, which then undergoes C-H insertion into a variety of substrates. acs.org
The table below presents a comparison of yields for C-H functionalization reactions using (2,2,2-trichloroethyl) diazoacetate versus a corresponding methyl diazoacetate, illustrating the beneficial effect of the TCE group.
| Substrate | Diazo Reagent | Yield (%) | Reference |
|---|---|---|---|
| Heteroaryl Substrate 1 | (2,2,2-Trichloroethyl) diazoacetate | Moderate | acs.org |
| Methyl diazoacetate | No desired product | acs.org | |
| Heteroaryl Substrate 2 | (2,2,2-Trichloroethyl) diazoacetate | Moderate | acs.org |
| Methyl diazoacetate | Significantly lower yield | acs.org |
This research highlights the valuable role that the trichloroethyl moiety can play in mediating complex chemical transformations, suggesting potential for related chemistries involving this compound or its derivatives. The sterically demanding nature of certain dirhodium catalysts, when paired with these TCE-containing reagents, allows for highly selective functionalization of specific C-H bonds, including those in alkanes and terminally substituted n-alkyl compounds. snnu.edu.cnnih.gov
Hydrosilylation Reactions Involving Silanes with Electronegative Substituents
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. wikipedia.org The reaction is typically catalyzed by transition metal complexes, most notably those of platinum. nih.gov The prevalent mechanism for alkene hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgnih.gov This process involves:
Oxidative addition of the Si-H bond to the low-valent metal center.
Coordination of the alkene to the resulting metal-silyl-hydride complex.
Insertion of the alkene into either the metal-hydride or metal-silyl bond.
Reductive elimination of the alkylsilane product, regenerating the catalyst. libretexts.org
The reactivity of the silane in this catalytic cycle is heavily influenced by the substituents on the silicon atom. Electronegative substituents, such as chlorine or alkoxy groups, play a crucial role. Silanes like trichlorosilane (B8805176) (HSiCl₃) are known to be more reactive in hydrosilylation than trialkylsilanes like triethylsilane ((C₂H₅)₃SiH). libretexts.org This increased reactivity is attributed to the electron-withdrawing nature of the chloro groups, which polarizes the Si-H bond and facilitates the initial oxidative addition step. libretexts.org
The this compound framework, due to the three chlorine atoms on the ethoxy group, possesses a strongly electron-withdrawing substituent. This is expected to render the silicon atom more electrophilic and enhance the hydridic character of a corresponding Si-H bond, thereby increasing its reactivity in catalytic hydrosilylation, analogous to chlorosilanes. While direct kinetic studies on this compound are not widely reported, the established structure-reactivity relationships provide a clear prediction of its heightened reactivity.
| Silane | Substituent Type | Relative Reactivity | Reason for Reactivity Trend |
|---|---|---|---|
| HSiCl₃ | Strongly Electronegative (Cl) | High | Strong inductive effect facilitates oxidative addition. libretexts.org |
| (EtO)₃SiH | Electronegative (Alkoxy) | Moderate-High | Inductive effect from oxygen atoms enhances reactivity. |
| Ph₂SiH₂ | Aromatic/Electronegative | Moderate | Phenyl groups are moderately electron-withdrawing. nih.gov |
| Et₃SiH | Alkyl (Electron-Donating) | Low | Alkyl groups reduce the electrophilicity of silicon. libretexts.org |
Deoxygenative Alkylations and Reductive Cleavage Mechanisms Involving Silanes
Silanes are effective reagents for the reduction of functional groups, particularly in deoxygenative processes where a C-O bond is cleaved. In deoxygenative alkylations, silanes act as a hydride source to facilitate the replacement of a hydroxyl or alkoxy group. A common mechanism, particularly for benzylic, allylic, or tertiary alcohols, involves activation of the alcohol with a Lewis acid (e.g., InCl₃). lsu.eduorganic-chemistry.org This generates a carbocation intermediate, which is then trapped by a nucleophile. lsu.edulsu.edu The role of the silane is to act as the reducing agent in a subsequent step. Research indicates that these reactions often proceed through non-concerted pathways involving carbocation formation. lsu.edulsu.edu
Reductive cleavage of inert C-O bonds, such as those in aryl ethers or acetals, can also be achieved using silanes. acs.orgnih.gov These transformations can be promoted by transition-metal catalysts or, in some cases, by a combination of a silane and a simple base, which forms a powerful reductive couple capable of cleaving even robust C-O bonds. researchgate.net Mechanistic studies on nickel-catalyzed C-O bond cleavage have revealed that the classical Ni(0)/Ni(II) catalytic cycle may not be operative; instead, pathways involving Ni(I) species have been identified through experimental and computational investigations. acs.org In these cycles, a Ni(I)-silyl species can be a key intermediate. acs.org
For a reagent like this compound (in its hydrosilane form), the highly electron-deficient silicon center would enhance the hydride-donating ability of the Si-H bond, making it a potent reductant in these mechanisms. The Lewis acidity of the silicon atom itself could also play a role in activating the C-O bond for cleavage.
Conversion of 2,2,2-Trichloroethyl Carbamates via Isocyanate Intermediates
The conversion of carbamates into isocyanates is a critical transformation, offering a phosgene-free route to these valuable industrial intermediates. mdpi.com The core of this reaction is the thermal or catalytic cleavage of the carbamate (B1207046) C-O bond to eliminate an alcohol molecule and form the isocyanate. mdpi.com This decomposition is highly endothermic and often requires high temperatures (above 150-200°C) or catalysis. mdpi.com
The general mechanism involves the cleavage of the carbamate to yield the isocyanate and the corresponding alcohol. Undesired side reactions can occur, such as the reaction of the newly formed isocyanate with any water present to form an amine, which can then react with another isocyanate molecule to form a stable urea (B33335) byproduct. mdpi.com
While silanes are not the most conventional reagents for this specific transformation—with methods like thermal cracking or the use of reagents like boron trichloride (B1173362) being more common—their known ability to effect the reductive cleavage of C-O bonds suggests a potential application. acs.orgrsc.org In a hypothetical pathway, a hydrosilane, activated by a catalyst, could facilitate the cleavage of the 2,2,2-trichloroethanol (B127377) moiety from the carbamate, thereby promoting the formation of the isocyanate intermediate. The 2,2,2-trichloroethyl group itself is often used as a protecting group in synthesis, and its carbamates are stable precursors. orgsyn.org
Computational and Quantum Mechanical Investigations of Reaction Mechanisms
Computational chemistry provides indispensable tools for understanding the intricate details of reaction mechanisms that are often inaccessible through experimental means alone. hydrophobe.orgnih.gov Methods such as Density Functional Theory (DFT) allow for the mapping of potential energy surfaces, which helps in elucidating reaction pathways and identifying key intermediates and transition states. acs.org
Elucidating Transition States and Reaction Pathways
A primary goal of computational mechanistic studies is the characterization of transition states, which are first-order saddle points on the potential energy surface. mit.edu The energy of this state determines the activation energy and thus the rate of the reaction. For reactions involving silanes, computational studies have been instrumental. For example, in the hydrosilylation of carbonyls catalyzed by rhenium-oxo complexes, DFT calculations revealed that the most favorable mechanism proceeds through a rate-determining [2+2] addition of the Si-H bond across a Re=O bond. acs.org Similarly, investigations into the mechanism of alkene hydrosilylation on silicon surfaces have used DFT and ab initio calculations to support a radical chain mechanism. nih.govacs.org
Quantum chemical calculations have also been used to compare different mechanisms for the oxidation of organosilanes. nih.govacs.org These studies confirmed that such reactions proceed through anionic, pentacoordinate silicate (B1173343) species and highlighted that the most favorable pathway involves the addition of a peroxide anion to the silane followed by a concerted migration and dissociation. nih.govacs.org Although specific computational studies on this compound are scarce, these established methodologies could be readily applied to model its reactions, predict its pathways, and calculate the activation barriers associated with its transformations.
Structure-Reactivity Relationships and Electronic Effects
Quantum mechanical calculations are particularly powerful for dissecting structure-reactivity relationships by quantifying the electronic effects of substituents. researchgate.netresearchgate.net The reactivity of silanes is fundamentally linked to the electronegativity difference between silicon (1.90) and hydrogen (2.20), which imparts a delta-positive charge on silicon and a delta-negative (hydridic) charge on hydrogen. nih.gov
Computational studies can precisely model how substituents alter this electronic landscape. For this compound, the strong inductive (-I) effect of the trichloroethoxy group would significantly increase the partial positive charge on the silicon atom. This has two major consequences:
It enhances the Lewis acidity of the silicon center, making it more susceptible to nucleophilic attack.
In a corresponding hydrosilane, it increases the hydridic nature of the Si-H bond, making it a better hydride donor.
Theoretical investigations comparing H-abstraction from silanes and their alkane counterparts have computationally confirmed these fundamental electronic differences, providing insight into the lower barrier energies for reactions at the Si-H bond. nih.govacs.org The influence of alkyl groups on the reactivity of alkoxysilanes during hydrolysis and condensation has also been explained by a combination of inductive and steric factors, which are quantifiable through computation. researchgate.netnih.gov
| Substituent on Silicon | Electronic Effect | Effect on Si Center | Predicted Impact on Reactivity |
|---|---|---|---|
| -CH₃, -C₂H₅ (Alkyl) | Electron-Donating (+I) | Decreases positive charge (less electrophilic) | Decreases reactivity in oxidative addition and as a hydride donor. researchgate.netnih.gov |
| -Cl (Chloro) | Electron-Withdrawing (-I) | Increases positive charge (more electrophilic) | Increases reactivity in hydrosilylation. libretexts.org |
| -OR (Alkoxy) | Electron-Withdrawing (-I) | Increases positive charge | Increases reactivity compared to alkylsilanes. researchgate.netnih.gov |
| -OCH₂CCl₃ (Trichloroethoxy) | Strongly Electron-Withdrawing (-I) | Strongly increases positive charge | Expected to be highly reactive as a hydride donor and Lewis acid. |
Applications of 2,2,2 Trichloroethoxy Silane in Advanced Materials Engineering and Surface Science
Development of Functional Coatings and Thin Films via Sol-Gel Processes Utilizing (2,2,2-Trichloroethoxy)silane Precursors
The sol-gel process is a versatile wet-chemical technique used to fabricate ceramic and glass materials from molecular precursors. afinitica.com The process fundamentally involves the hydrolysis of silane (B1218182) precursors to form reactive silanol (B1196071) (Si-OH) groups, followed by a series of condensation reactions that result in the formation of a stable, three-dimensional siloxane (Si-O-Si) network. nih.govjournalcsij.com
The general mechanism for a trifunctional silane, SiX₃, can be summarized in two key stages:
Hydrolysis: Si-X + H₂O → Si-OH + HX
Condensation: Si-OH + HO-Si → Si-O-Si + H₂O (water condensation) or Si-OH + X-Si → Si-O-Si + HX (alcohol/acid condensation)
The reactivity of the precursor is heavily dependent on the nature of the leaving group (X). The order of reactivity for common hydrolyzable groups is generally recognized as chloro- > methoxy- > ethoxy-. ccl.netgelest.com The (2,2,2-trichloroethoxy) group is anticipated to be a highly reactive leaving group, likely comparable to or more reactive than ethoxy groups. This is due to the strong electron-withdrawing effect of the three chlorine atoms, which stabilizes the resulting alcohol anion, making it an excellent leaving group and facilitating rapid hydrolysis.
Hybrid organic-inorganic networks are materials that combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic glasses (e.g., hardness, thermal stability) in a single, covalently bonded phase. nih.gov These networks are typically synthesized via the co-condensation of an organofunctional silane (R-Si(OR')₃) and a network-forming silane like tetraethoxysilane (TEOS). rsc.orgcmu.edu
While this compound itself lacks an organic functional group for direct integration into a polymer backbone, it can be used as a highly reactive inorganic network-former. An organofunctional version, such as an amino- or epoxy-functionalized tristhis compound, could serve as a precursor for creating these hybrid materials. The rapid hydrolysis of the trichloroethoxy groups would promote fast gelation times, which can be advantageous in certain coating applications where rapid curing is desired. The co-condensation of such a precursor with TEOS or other alkoxysilanes would result in a robust, crosslinked hybrid network. mdpi.comresearchgate.net
This accelerated curing can be beneficial for industrial processes where high throughput is necessary. However, it also requires careful control to prevent uncontrolled precipitation and ensure the formation of a homogeneous film. researchgate.netdntb.gov.ua Optimization parameters would include the precise control of water concentration (stoichiometric ratio), pH, catalyst choice, and solvent system to manage the reaction rate. For instance, conducting the reaction under acidic conditions (pH < 4) generally promotes hydrolysis over condensation, leading to more linear, less-branched polymer networks, which can be beneficial for forming smooth films before the final curing stage.
Table 1: Comparative Reactivity of Silane Precursors This interactive table provides a qualitative comparison of common silane precursors. Reactivity is inferred based on established chemical principles.
| Precursor Type | Leaving Group (X) | Relative Hydrolysis Rate | Byproduct | Key Characteristics |
|---|---|---|---|---|
| Chlorosilane | -Cl | Very High | HCl | Highly reactive, but produces corrosive acid. ccl.net |
| Methoxysilane | -OCH₃ | High | Methanol | Fast hydrolysis, common in many applications. gelest.com |
| Ethoxysilane | -OCH₂CH₃ | Moderate | Ethanol | Slower, more controllable hydrolysis than methoxy (B1213986). gelest.com |
| This compound | -OCH₂CCl₃ | High (Inferred) | 2,2,2-Trichloroethanol (B127377) | Potentially rapid and controllable, non-acidic byproduct. |
Interfacial Adhesion Promotion in Composite Materials and Nanocomposites
Silane coupling agents are essential for improving the performance of composite materials by enhancing the adhesion between the inorganic reinforcement (e.g., glass fibers, mineral fillers) and the organic polymer matrix. semanticscholar.orgresearchgate.net These agents form a chemical bridge at the interface, facilitating stress transfer from the flexible polymer to the rigid filler, thereby improving the mechanical properties of the composite. researchgate.net
The fundamental mechanism of a silane coupling agent involves its dual-reactivity. The hydrolyzable groups (e.g., trichloroethoxy) react with hydroxyl groups present on the surface of inorganic materials like glass fibers or silica (B1680970) particles, forming stable covalent bonds (Si-O-Filler). nih.gov An organofunctional group attached to the silane then interacts with the polymer matrix through entanglement or covalent bonding.
An organofunctional silane featuring trichloroethoxy groups, for example, (3-Aminopropyl)tristhis compound, would be expected to perform effectively as a coupling agent. The process would involve:
Hydrolysis: The trichloroethoxy groups rapidly hydrolyze in the presence of surface moisture to form silanetriols.
Condensation: The silanols condense with hydroxyl groups on the fiber or filler surface.
Interfacial Bonding: The aminopropyl group at the other end of the molecule interacts and bonds with the polymer matrix (e.g., an epoxy or polyamide) during the composite curing process.
This enhanced interaction prevents delamination at the fiber-matrix interface under stress, a common failure mode in un-treated composites.
Nanoparticles, due to their high surface area-to-volume ratio, have a strong tendency to agglomerate, which can negatively impact the properties of nanocomposites. Surface modification with silanes is a key strategy to improve their dispersion and stability within a polymer matrix. doi.orgnih.gov
Treating nanomaterials like silica, titania, or zinc oxide with a this compound variant would replace the hydrophilic surface hydroxyl groups with a new chemical functionality. nih.govresearchgate.net This process, known as silanization, alters the surface energy of the nanoparticles, making them more compatible with a non-polar polymer matrix and preventing re-agglomeration. The high reactivity of the trichloroethoxy groups could allow for efficient surface functionalization under mild conditions. mdpi.com This improved dispersion ensures that the unique properties of the nanoparticles are effectively transferred to the bulk composite material.
Table 2: Research Findings on Silane Surface Modification This interactive table summarizes general findings from studies on various silane coupling agents, illustrating the principles applicable to this compound.
| Application Area | Silane Type Studied | Substrate/Filler | Polymer Matrix | Observed Outcome |
|---|---|---|---|---|
| Fiber Reinforcement | Aminosilanes | Carbon Fiber | Polypropylene | Increased interfacial shear strength. researchgate.net |
| Nanocomposites | Glycidoxysilanes | SiO₂ Nanoparticles | Epoxy | Improved nanoparticle dispersion and wear resistance. researchgate.net |
| Adhesion Promotion | Various | Glass, Alumina | Various Resins | Dramatically improved adhesion and resistance to delamination. ccl.net |
| Surface Hydrophobicity | Alkylsilanes | ZnO | N/A (Coating) | Creation of a stable, hydrophobic surface. nih.gov |
Polymeric Systems Modification and Crosslinking Strategies
Silanes are widely used to modify polymers to introduce new functionalities or to create crosslinked networks, which enhances properties such as thermal stability, chemical resistance, and mechanical strength. russoindustrial.ru
A prevalent method for crosslinking polymers like polyethylene (B3416737) is through moisture-curing. researchgate.net This process typically involves two steps:
Grafting: A silane containing an unsaturated organic group, such as vinyltrimethoxysilane (B1682223) (VTMS), is grafted onto the polymer backbone using a peroxide initiator. researchgate.net
Crosslinking: The grafted polymer is then exposed to moisture, which hydrolyzes the alkoxy groups. A catalyst facilitates the condensation of the resulting silanols, forming stable Si-O-Si crosslinks between polymer chains. mdpi.com
For a compound like this compound to be used in this specific grafting-and-crosslinking mechanism, it would first need to be functionalized with a reactive group like a vinyl or methacryloxy group. For example, Vinyltristhis compound could theoretically be used. The high reactivity of the trichloroethoxy groups could potentially allow for faster curing at lower temperatures compared to standard methoxy or ethoxy-based systems.
Alternatively, in two-component systems such as RTV (Room Temperature Vulcanizing) silicones, a trifunctional silane can act as a crosslinking agent for silanol-terminated polymers. sciexplor.com In such a system, this compound could react with the terminal hydroxyl groups of silicone polymers, releasing 2,2,2-trichloroethanol and forming a durable, crosslinked elastomer network.
Tailoring Polymer Architecture and Network Density
There is currently no available research data to support the specific use of this compound for the purpose of tailoring polymer architecture or controlling network density.
Surface Functionalization of Polymeric Substrates
Information regarding the application of this compound for the surface functionalization of polymeric substrates is not present in the available scientific literature.
Role in Chromatographic Stationary Phase Development
The application of a closely related compound, 3-(2,2,2-trichloroethoxy)propylsilane, has been documented in the field of high-pressure liquid chromatography (HPLC). This demonstrates the potential of the (2,2,2-trichloroethoxy) functional group in creating stationary phases with unique separation capabilities.
Preparation and Characterization of Chemically Bonded Phases
Chemically bonded stationary phases utilizing a trichloroethoxy-functionalized silane have been synthesized and characterized for their use in HPLC. Specifically, a 3-(2,2,2-trichloroethoxy)propylsilane bonded phase has been developed. oup.com These phases are noted for their electronic interactions with certain analytes, which influences their chromatographic retention and selectivity.
The primary application for these specialized stationary phases has been in the normal-phase separation of polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic compounds. oup.com The separation mechanism is based on electronic interactions between the trichloro functional groups of the stationary phase and the aromatic rings of the analytes. This allows for separations to be achieved based on the number of aromatic rings and the nature of their condensation. oup.com
Table 1: Chromatographic Applications of a Trichloroethoxy-Functionalized Silane Stationary Phase
| Analyte Class | Separation Principle | Reference |
|---|---|---|
| Polycyclic Aromatic Hydrocarbons (PAHs) | Electronic interactions based on the number of aromatic rings and ring condensation. | oup.com |
| Heterocyclic Compounds | Electronic interactions with the stationary phase. | oup.com |
| Polychlorinated Biphenyls (PCBs) | Qualitative analysis. | oup.com |
The selectivity of these bonded phases is a result of a combination of factors including solubility, adsorption effects, and charge-transfer interactions between the analyte and the stationary phase. oup.com This unique combination of interactions makes them suitable for the qualitative analysis of complex mixtures such as polychlorinated biphenyls (PCBs) and fractions of shale oil. oup.com
Advanced Characterization Techniques and Analytical Methodologies for 2,2,2 Trichloroethoxy Silane Systems
Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable for probing the molecular structure and chemical transformations of (2,2,2-Trichloroethoxy)silane, from the precursor stage to the final condensed film on a substrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the hydrolysis and condensation reactions of silanes in solution. While ¹H and ¹³C NMR can monitor changes in the organic moiety, ²⁹Si NMR provides direct insight into the local chemical environment of the silicon atom, making it ideal for tracking the formation of siloxane networks.
The condensation state of the silicon atoms in a silane (B1218182) system is conventionally described using Tⁿ notation, where 'n' signifies the number of bridging siloxane (Si-O-Si) bonds to a given silicon atom. For a trifunctional silane like this compound, the following species can be distinguished:
T⁰ : The initial monomeric silane or its fully hydrolyzed form, Si(OH)₃, with no siloxane bonds.
T¹ : A silicon atom with one siloxane bond, representing a chain end.
T² : A silicon atom with two siloxane bonds, typically found within a linear chain.
T³ : A silicon atom with three siloxane bonds, indicating a fully cross-linked network point.
Each of these environments has a characteristic chemical shift range in the ²⁹Si NMR spectrum, allowing for the quantitative analysis of the degree of condensation. By acquiring spectra over time, the kinetics of the sol-gel process can be monitored, revealing the rates of formation and consumption of various intermediate species.
Table 1: Representative ²⁹Si NMR Chemical Shift Ranges for Tⁿ Species in Organosilane Systems
| Species | Description | Number of Si-O-Si Bonds | Typical Chemical Shift (ppm) |
|---|---|---|---|
| T⁰ | Monomer / Silanetriol | 0 | -40 to -50 |
| T¹ | Dimer / Chain End | 1 | -50 to -60 |
| T² | Linear Chain Unit | 2 | -60 to -70 |
| T³ | Cross-linking Site | 3 | -70 to -80 |
Note: Specific chemical shifts for this compound would depend on solvent, concentration, and pH.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of chemical bonds. These non-destructive methods are highly sensitive to changes in chemical structure and are well-suited for confirming the presence of silane on a surface and monitoring its reaction.
For this compound, characteristic vibrational bands associated with its specific functional groups can be identified. The analysis focuses on the disappearance of bands corresponding to the Si-O-C linkage of the precursor and the appearance of new bands related to Si-OH (from hydrolysis) and the broad, strong Si-O-Si asymmetric stretching band (from condensation). These techniques are invaluable for verifying the covalent attachment and cross-linking of the silane layer on a substrate.
Table 2: Key Vibrational Bands for Monitoring this compound Reactions
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Si-O-C | Stretch | 1080 - 1100 | Presence of unhydrolyzed precursor |
| C-Cl | Stretch | 600 - 800 | Part of the trichloroethoxy group |
| Si-OH | Stretch | 3200 - 3700 (broad) | Hydrolysis intermediate (silanol) |
| Si-O-Si | Asymmetric Stretch | 1000 - 1130 (broad) | Formation of condensed siloxane network |
| C-H | Stretch | 2850 - 3000 | Organic component of the silane |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 5-10 nanometers of a material. For surfaces modified with this compound, XPS can confirm the successful deposition of the coating and provide detailed information about its chemical structure.
A survey scan first identifies the elements present on the surface, where the detection of Si, C, O, and Cl would indicate the presence of the silane layer. High-resolution scans of the core level peaks for each element provide chemical state information. For instance, the Si 2p peak can be deconvoluted to distinguish between the silicon in the substrate (e.g., SiO₂) and the silicon in the siloxane (Si-O-Si) network of the coating. Analysis of the C 1s spectrum can confirm the integrity of the trichloroethoxy group. Quantitative analysis of the peak areas allows for the determination of the surface stoichiometry and an estimation of the layer thickness.
Table 3: Expected XPS Core Level Binding Energies for this compound Components
| Element | Orbital | Chemical State | Expected Binding Energy (eV) |
|---|---|---|---|
| Si | 2p | Si-O-Si / Si-O-C | ~102 - 103 |
| O | 1s | Si-O-Si / C-O-Si | ~532 - 533 |
| C | 1s | C-C, C-H, C-O, C-Cl | ~285 - 289 |
| Cl | 2p | C-Cl | ~200 - 201 |
Microscopic and Surface Profiling Techniques for Interfacial Studies
While spectroscopy provides chemical information, microscopic and profiling techniques are essential for evaluating the physical and morphological characteristics of the silane layer, such as its topography, uniformity, and effect on surface properties.
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are complementary techniques for high-resolution surface imaging. upc.eduafmworkshop.com SEM uses a focused beam of electrons to generate images, offering a large depth of field that is excellent for visualizing surface morphology over large areas and identifying significant defects or aggregation in the silane coating. afmworkshop.comnanosurf.com
AFM, conversely, uses a sharp physical probe to scan the surface, generating a three-dimensional topographic map with sub-nanometer vertical resolution. nanosurf.com This makes AFM ideal for quantifying nanoscale surface roughness, determining the thickness of the silane layer, and assessing the homogeneity of the coating at the molecular level. researchgate.net The phase imaging mode in AFM can also provide contrast based on local variations in material properties like adhesion and stiffness, helping to distinguish between the silane film and the underlying substrate. upc.edu
Table 4: Comparison of SEM and AFM for Silane Film Characterization
| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |
|---|---|---|
| Principle | Electron Beam Interaction | Physical Probe Scanning |
| Resolution | High lateral resolution (1-10 nm) nanosurf.com | High vertical resolution (<0.5 Å), sub-nm lateral upc.edunanosurf.com |
| Information | 2D Morphology, Elemental Contrast | 3D Topography, Roughness, Phase (Physical Properties) biotrib.eu |
| Environment | Vacuum required upc.edu | Ambient, Liquid, or Vacuum nanosurf.com |
| Primary Use | Assessing large-area uniformity and defects | Quantifying nanoscale roughness and film thickness |
Contact Angle Measurements for Surface Wettability and Coverage Assessment
Contact angle measurement is a straightforward yet powerful technique for characterizing the wettability of a surface, which is directly influenced by its surface chemistry and energy. The deposition of a this compound layer onto a hydrophilic substrate, such as glass or silicon wafer with native oxide, is expected to alter its surface energy.
By placing a droplet of a probe liquid (typically deionized water) on the surface and measuring the angle it forms with the substrate, one can quantify the change from hydrophilic (low contact angle) to a more hydrophobic or altered state (higher contact angle). nih.gov The magnitude of the contact angle can be correlated with the quality and packing density of the silane monolayer. nih.gov A uniform and high contact angle across the surface suggests complete and homogeneous coverage, whereas significant variation or lower-than-expected angles may indicate incomplete reaction or a disordered film. researchgate.net
Table 5: Illustrative Water Contact Angle Data for Silanization
| Surface Condition | Typical Water Contact Angle (°) | Implication |
|---|---|---|
| Clean, Hydroxylated Glass Substrate | < 20° | High surface energy, hydrophilic |
| Glass after this compound Treatment | > 70° (Hypothetical) | Lower surface energy, successful silanization |
Thermal Analysis for Material Stability and Transformation Studies (e.g., TGA-DSC)
Thermal analysis techniques, particularly Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the material stability and transformation characteristics of this compound-based materials. netzsch.com These methods measure changes in mass and heat flow as a function of temperature, providing critical data on decomposition temperatures, thermal stability, and phase transitions. tainstruments.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. tainstruments.com For a polymer or coating system derived from this compound, TGA can determine the onset temperature of degradation, the temperature of maximum decomposition rate, and the amount of residual material at high temperatures. The initial weight loss observed at lower temperatures (typically below 200°C) is often attributed to the evaporation of physically adsorbed water or residual solvents. researchgate.net The primary decomposition phase, occurring at higher temperatures, corresponds to the breakdown of the organic components of the silane and the cross-linked siloxane network. cuny.edumdpi.com Studies on similar silane-treated materials show that the incorporation of silanes can significantly enhance thermal stability, promoting char formation at elevated temperatures. tandfonline.comusda.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgnih.gov This technique is used to identify thermal events such as glass transitions (Tg), melting, and crystallization. duke.edu For silane-based films, DSC can reveal the glass transition temperature, which provides insight into the cross-linking density and flexibility of the material. cuny.edu Exothermic peaks in a DSC curve can correspond to decomposition processes that align with mass loss events observed in TGA. cuny.edu
The combined TGA-DSC analysis provides a comprehensive thermal profile of the material. For instance, a this compound-modified system would be expected to be stable up to a certain temperature, after which decomposition of the trichloroethoxypropyl groups would initiate, as evidenced by a significant mass loss in TGA and a corresponding exothermic event in the DSC signal.
Below is a representative data table summarizing typical thermal analysis findings for an organosilane-modified material.
| Thermal Event | Temperature Range (°C) | Mass Loss (TGA) | Heat Flow (DSC) | Interpretation |
|---|---|---|---|---|
| Moisture Evaporation | 50 - 150 | ~1-2% | Endothermic | Loss of adsorbed water/solvent. |
| Onset of Decomposition | ~250 | >5% | - | Initial breakdown of organic side chains. mdpi.com |
| Primary Decomposition | 250 - 450 | ~30-50% | Exothermic | Major degradation of the silane's organic structure. cuny.edu |
| Final Residue | >600 | Stable | - | Formation of stable silica (B1680970)/siloxane char. tandfonline.com |
Electrochemical Methods for Corrosion Resistance and Film Integrity Assessment
Electrochemical methods are powerful, non-destructive techniques used to evaluate the performance of this compound coatings for corrosion protection on metallic substrates. These methods provide quantitative data on the barrier properties of the silane film and the corrosion rate of the underlying metal. The most common techniques are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). nih.gov
Potentiodynamic Polarization (PDP) involves scanning the potential of the coated metal sample and measuring the resulting current. The resulting polarization curve provides key parameters such as the corrosion potential (Ecorr) and the corrosion current density (icorr). electrochemsci.org A more noble (positive) Ecorr and a lower icorr value indicate better corrosion resistance. mdpi.com Silane films act as a physical barrier, hindering both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions, which is reflected in a reduction of the corrosion current density compared to an uncoated substrate. electrochemsci.org
Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique for characterizing the integrity and protective properties of coatings. semanticscholar.orgnih.gov By applying a small amplitude AC potential over a range of frequencies, the impedance of the system is measured. The data is often presented as Nyquist and Bode plots. For a high-performance silane coating, the impedance modulus at low frequencies (|Z| at 0.01 Hz) should be very high, indicating excellent barrier properties. nih.gov The charge transfer resistance (Rct) is another crucial parameter derived from EIS data; a higher Rct value corresponds to a lower corrosion rate at the metal-coating interface. mdpi.com The coating capacitance (Cc) provides information about water uptake; an effective barrier film will exhibit low and stable capacitance over time when immersed in an electrolyte. mdpi.com
Research on various organosilane coatings has consistently shown that they can significantly improve the corrosion resistance of metals like steel, aluminum, and magnesium alloys. researchgate.netgoogle.comelectrochemsci.org A well-cured and highly cross-linked film from this compound is expected to form a dense, hydrophobic barrier that restricts the penetration of corrosive species like water, oxygen, and chloride ions to the metal surface.
The following interactive table presents typical electrochemical data obtained for a metal substrate before and after being coated with a protective silane film.
| Sample | Ecorr (V vs. SCE) | icorr (A/cm²) | Protection Efficiency (%) | |Z| at 0.01 Hz (Ω·cm²) |
|---|---|---|---|---|
| Bare Carbon Steel | -0.650 | 5.0 x 10⁻⁶ | - | 1.5 x 10³ |
| Silane-Coated Steel | -0.320 | 2.5 x 10⁻⁸ | 99.5 | 8.0 x 10⁶ |
High-Pressure Liquid Chromatography (HPLC) for Characterization of Bonded Phases
High-Pressure Liquid Chromatography (HPLC) is a premier analytical technique for separating components of a mixture. semanticscholar.org When this compound, or a derivative like 3-(2,2,2-trichloroethoxy)propylsilane, is chemically bonded to a silica support, it creates a stationary phase for HPLC columns. oup.com The characterization of these bonded phases is essential to understand their chromatographic behavior, including retention, selectivity, and efficiency. mdpi.comacs.org
Stationary phases based on 3-(2,2,2-trichloroethoxy)propylsilane have been specifically developed for the separation of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds in the normal-phase mode. oup.comoup.com The separation mechanism relies on the electronic interactions between the electron-withdrawing trichloro functional groups on the stationary phase and the π-electron systems of the aromatic analytes. oup.com This charge-transfer interaction contributes to the selective retention of different PAHs.
The characterization of such a bonded phase involves several steps:
Synthesis and Bonding: The silane is reacted with the silanol (B1196071) groups on the surface of porous silica particles. oup.com
Physicochemical Characterization: The success of the bonding process is confirmed by techniques like elemental analysis to determine the carbon loading and surface coverage of the silane. oup.com
Chromatographic Evaluation: The performance of the packed column is tested by separating a standard mixture of analytes, such as PAHs. The retention factors (k), selectivity (α), and peak shapes are evaluated. oup.com Separations on these phases are typically effected according to the number of aromatic rings and the type of ring condensation of the PAHs. oup.com
For example, a column packed with a 3-(2,2,2-trichloroethoxy)propylsilane bonded phase can effectively separate a mixture of PAHs ranging from naphthalene (two rings) to benzo[a]pyrene (five rings), demonstrating its unique selectivity driven by the specific interactions imparted by the trichloroethoxy group. oup.com
A representative data table showing the HPLC separation of PAHs on a (2,2,2-Trichloroethoxy)propylsilane bonded phase is provided below.
| Compound Name | Number of Aromatic Rings | Retention Time (min) | Retention Factor (k) |
|---|---|---|---|
| Naphthalene | 2 | 4.5 | 1.25 |
| Phenanthrene | 3 | 6.2 | 2.10 |
| Pyrene | 4 | 8.8 | 3.40 |
| Benzo[a]pyrene | 5 | 12.5 | 5.25 |
Emerging Research Frontiers and Future Directions in 2,2,2 Trichloroethoxy Silane Chemistry
Design and Synthesis of Next-Generation (2,2,2-Trichloroethoxy)silane Analogs with Tunable Reactivity
The reactivity of alkoxysilanes is a critical parameter that governs their utility in various applications. For this compound, the presence of the electron-withdrawing trichloromethyl group significantly influences the lability of the silicon-oxygen bond, thereby modulating its hydrolysis and condensation rates. Researchers are now exploring the synthesis of next-generation analogs to fine-tune this reactivity for specific applications.
The synthetic strategies for creating these analogs revolve around the modification of both the alkoxy and the organic substituent attached to the silicon atom. One approach involves the substitution of the chlorine atoms in the ethoxy group with other electron-withdrawing or electron-donating groups. For instance, replacing chlorine with fluorine could further enhance the reactivity due to the higher electronegativity of fluorine. Conversely, introducing alkyl groups could temper the reactivity.
Another avenue of research is the introduction of different functional groups to the silicon atom, alongside the trichloroethoxy group. This can be achieved through reactions of this compound with organometallic reagents or through hydrosilylation reactions with unsaturated compounds. The resulting organo(2,2,2-trichloroethoxy)silanes would possess dual functionality, allowing for a broader range of applications. The reactivity of these new analogs can be systematically studied and compared, leading to a library of compounds with a spectrum of tunable reactivity.
| Analog Type | Potential Synthetic Route | Expected Impact on Reactivity | Potential Applications |
| Fluorinated Analogs | Reaction of silicon tetrachloride with 2,2,2-trifluoroethanol | Increased hydrolysis rate | High-performance coatings, catalysts |
| Alkyl-substituted Analogs | Grignard reaction with alkyl magnesium halides | Decreased hydrolysis rate | Controlled release systems, hydrophobic surfaces |
| Organofunctional Analogs | Hydrosilylation of alkenes or alkynes | Dependent on the organic functional group | Biomaterial surface modification, smart polymers |
Advanced Applications in Bio-Related Materials
The unique properties of this compound and its derivatives make them promising candidates for applications in the development of advanced bio-related materials. The ability of silanes to form stable bonds with inorganic substrates and to present organic functional groups at the interface is key to their use in this field.
Surface Modification for Biomedical Devices and Implants
Surface modification of biomedical devices and implants is crucial for improving their biocompatibility, reducing the risk of infection, and promoting tissue integration. Silane (B1218182) coupling agents are widely used for this purpose, and this compound offers distinct advantages. Its controlled reactivity could allow for the formation of well-defined and stable silane layers on the surfaces of metallic implants (e.g., titanium alloys) and ceramic biomaterials.
The trichloroethoxy group can be hydrolyzed to form silanol (B1196071) groups, which then condense with hydroxyl groups on the material surface to form a covalent Si-O-Metal or Si-O-Ceramic bond. The remaining functional groups on the silicon atom can be tailored to interact favorably with biological systems. For example, the incorporation of polyethylene (B3416737) glycol (PEG) chains can render the surface resistant to protein adsorption and bacterial adhesion, while the immobilization of bioactive molecules like peptides or growth factors can actively promote cell adhesion and tissue regeneration. The controlled hydrolysis of this compound could be particularly beneficial in creating uniform and defect-free monolayers, which are essential for long-term implant stability and performance.
| Biomedical Device/Implant | Substrate Material | Desired Surface Property | Potential Role of this compound Analogs |
| Orthopedic Implants | Titanium, Stainless Steel | Enhanced osseointegration, reduced bacterial adhesion | Covalent attachment of bone morphogenetic proteins (BMPs) or antimicrobial peptides. |
| Dental Implants | Zirconia, Titania | Improved soft tissue integration, prevention of peri-implantitis | Formation of a biocompatible layer that promotes gingival fibroblast attachment. |
| Cardiovascular Stents | Cobalt-Chromium | Reduced thrombogenicity, controlled drug elution | Creation of a non-fouling surface and a reservoir for drug delivery. |
| Biosensors | Silicon, Gold | Specific analyte capture, signal amplification | Immobilization of antibodies or enzymes with high precision and stability. |
Integration into Smart Materials and Responsive Systems
Smart materials and responsive systems are at the forefront of materials science, offering the ability to change their properties in response to external stimuli such as pH, temperature, light, or specific molecules. The integration of this compound and its functionalized analogs into these systems can provide a versatile platform for creating novel stimuli-responsive materials.
One promising area is the development of stimuli-responsive hydrogels. By incorporating silane crosslinkers derived from this compound into the polymer network, the mechanical properties and swelling behavior of the hydrogel can be precisely controlled. For example, a hydrogel could be designed to degrade and release a therapeutic agent in response to a specific biological trigger. The labile nature of the trichloroethoxy group could be exploited to create bonds that cleave under specific conditions, leading to a controlled release profile.
Furthermore, functionalized this compound can be used to modify the surface of nanoparticles, imparting them with "smart" capabilities. For instance, nanoparticles coated with a pH-responsive silane derivative could be designed to selectively accumulate in the acidic microenvironment of a tumor and then release their drug payload. This targeted drug delivery approach could significantly improve the efficacy of cancer therapies while minimizing side effects.
Theoretical Predictions and Machine Learning in this compound Research
The experimental exploration of the vast chemical space of this compound analogs can be a time-consuming and resource-intensive process. Theoretical predictions and machine learning are emerging as powerful tools to accelerate research in this area.
Computational chemistry methods, such as density functional theory (DFT), can be employed to predict the reactivity of novel this compound analogs. By calculating parameters such as bond dissociation energies, reaction barriers, and electronic properties, researchers can screen potential candidates in silico before embarking on their synthesis. This computational pre-screening can help to prioritize synthetic efforts and focus on the most promising molecules.
Machine learning (ML) models offer a complementary approach to theoretical calculations. By training ML algorithms on existing experimental and computational data for a range of silane compounds, it is possible to develop models that can predict the properties and reactivity of new, unseen molecules. These models can learn complex structure-property relationships and can be used to rapidly screen large virtual libraries of this compound analogs. For example, a machine learning model could be trained to predict the hydrolysis rate of a silane based on its molecular descriptors, providing a quick and efficient way to assess its suitability for a particular application. The integration of these computational tools will undoubtedly play a crucial role in unlocking the full potential of this compound chemistry.
| Computational Tool | Application in this compound Research | Potential Impact |
| Density Functional Theory (DFT) | Prediction of reaction mechanisms and kinetic parameters for hydrolysis and condensation. | Deeper understanding of reactivity and guidance for catalyst design. |
| Molecular Dynamics (MD) Simulations | Modeling the interaction of silane-modified surfaces with biological molecules and water. | Insights into biocompatibility and the formation of self-assembled monolayers. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for properties like surface energy and biocompatibility. | Rapid screening of virtual libraries of silane analogs. |
| Machine Learning (ML) | Prediction of reactivity, and optimization of synthesis conditions. | Accelerated discovery of new materials with desired properties. |
Q & A
Basic: What are the common synthetic routes for preparing (2,2,2-Trichloroethoxy)silane?
This compound is typically synthesized via nucleophilic substitution reactions . For example, trichlorosilane derivatives react with alcohols like 2,2,2-trichloroethanol under controlled conditions. The reaction often requires anhydrous solvents (e.g., tetrahydrofuran) and catalysts such as triethylamine to neutralize HCl byproducts. Monitoring reaction progress via gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) for Si-Cl bond disappearance is critical .
Basic: What characterization techniques are essential for verifying this compound purity and structure?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : NMR identifies silicon environments (e.g., shifts near -10 to -30 ppm for trichlorosilyl groups).
- FTIR : Peaks at ~550–600 cm confirm Si-Cl bonds, while Si-O-C stretches appear at ~1000–1100 cm.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHClOSi, expected m/z ~229.9).
- Elemental Analysis : Confirms C, H, Cl, and Si content within ±0.3% of theoretical values .
Advanced: How can factorial design optimize the synthesis of this compound derivatives?
A 3-variable factorial design (e.g., reaction time, temperature, and alcohol-to-silane ratio) can identify optimal conditions. For instance, a study on hybrid silane films demonstrated that silane concentration (V2) had the strongest effect on film properties (R = 0.87). Statistical validation via ANOVA ensures model reliability, and response surface methodology (RSM) maps parameter interactions .
Basic: What are the primary research applications of this compound in materials science?
This compound is used as:
- Coupling Agent : Enhances adhesion between organic polymers and inorganic substrates (e.g., silica fillers in rubber composites) by forming Si-O-Si bonds.
- Precursor for Functional Materials : Hydrolyzes to silanols for creating hydrophobic coatings or corrosion-resistant hybrid films.
- Surface Modifier : Improves wettability and interfacial bonding in composite materials .
Advanced: How can hybrid films incorporating this compound be designed for corrosion protection?
A hybrid film formulation might combine this compound with aminopropyltriethoxysilane (APTES) to enhance adhesion and hydrophobicity. Key steps:
Hydrolysis : Adjust pH to 4–5 using acetic acid to promote silanol formation.
Co-deposition : Optimize silane ratios (e.g., 1:1 APTES:target silane) via dip-coating or spin-coating.
Curing : Heat at 100–150°C to crosslink the film.
Validation : Electrochemical impedance spectroscopy (EIS) and contact angle measurements (e.g., >90° for hydrophobicity) confirm performance .
Advanced: How should researchers resolve contradictions in thermodynamic data for silane reactions?
Discrepancies in heats of formation (e.g., silicon tetrachloride hydrogenation vs. experimental values) require:
- Re-evaluating Assumptions : Check for side reactions or incomplete conversion using in-situ FTIR or calorimetry.
- Computational Validation : Compare density functional theory (DFT) calculations with experimental data.
- Process Modeling : Tools like PROBE or MDCC integrate new data to refine equilibrium models for large-scale processes .
Basic: What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation, H315/H319).
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats prevent skin/eye contact (H302/H335).
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Waste Disposal : Collect hydrolyzed byproducts (e.g., HCl) in sealed containers for hazardous waste processing .
Advanced: How can environmental impacts of this compound be assessed?
- Aquatic Toxicity Testing : Use Daphnia magna or algae to evaluate EC values (reference H410).
- Degradation Studies : Monitor hydrolysis rates under varying pH and temperature to predict environmental persistence.
- Lifecycle Analysis (LCA) : Track silane emissions from synthesis to disposal, focusing on chlorine byproducts .
Advanced: What mechanistic insights explain the role of this compound as a coupling agent?
The compound’s trichloroethoxy group hydrolyzes to form reactive silanols, which condense with hydroxylated surfaces (e.g., metals or silica). Simultaneously, the organic moiety (trichloroethoxy) enhances compatibility with polymers. X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) can characterize interfacial bonding and morphology .
Basic: What is the hydrolysis behavior of this compound?
Hydrolysis in aqueous media proceeds via:
Protonation of the Si-Cl bond.
Nucleophilic attack by water, releasing HCl and forming silanol (Si-OH).
Condensation : Silanols crosslink to form Si-O-Si networks.
Kinetics depend on pH (optimal at 4–5) and temperature. Monitor via conductivity measurements or pH stat .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
